4-(2-Bromoethyl)piperidine hydrobromide
Overview
Description
“4-(2-Bromoethyl)piperidine hydrobromide” is a chemical compound with the molecular formula C7H15Br2N . It has a molecular weight of 273.01 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “4-(2-Bromoethyl)piperidine hydrobromide” is 1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)piperidine hydrobromide” is a solid substance at room temperature . It has a molecular weight of 273.01 . The compound should be stored in a refrigerator .
Scientific Research Applications
Conjugate Addition in Synthesis
The conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide to alkyl acrylates has been utilized in the synthesis of novel compounds. Specifically, this process afforded 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. These compounds were further used to synthesize 2-(methoxycarbonyl)indolizidine and 2-(hydroxymethyl)indolizidine (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).
Reagent in Piperidine Synthesis
2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, closely related to 4-(2-Bromoethyl)piperidine hydrobromide, has been used as a reagent in synthesizing 4,4 disubstituted piperidines. These piperidines are significant in the development of neuroleptics, local anesthetics, analgesics, and antidiarrhoeal agents (Huybrechts & Hoornaert, 1981).
In Muscarinic Receptor Studies
Research involving analogues of 4-DAMP methobromide, which contain elements similar to 4-(2-Bromoethyl)piperidine hydrobromide, has shown that these compounds have varying affinities for muscarinic receptors. This research is important in understanding receptor interactions in medicinal chemistry (Barlow, Shepherd, Tydeman, & Veale, 1988).
Structural Analysis
Structural and conformation studies of compounds similar to 4-(2-Bromoethyl)piperidine hydrobromide, such as 4-(N-methylpiperidinium)-butyric acid bromide, have been conducted. These studies, using techniques like X-ray analysis, provide insights into the hydrogen bonding and molecular interactions important for drug design (Dega-Szafran, Dulewicz, Szafran, Thaimattam, & Jaskólski, 2007).
Synthesis of Radiolabeled Probes
Halogenated 4-(phenoxymethyl)piperidines, which are structurally related to 4-(2-Bromoethyl)piperidine hydrobromide, have been synthesized as potential δ receptor ligands. These compounds are studied for their in vitro receptor binding assays and in vivo evaluation in adult male rats, indicating their potential use in tomographic studies of σ receptors (Waterhouse, Mardon, Km, Collier, & O'Brien, 1997).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-(2-bromoethyl)piperidine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDALHSRWRYEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741670 | |
Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)piperidine hydrobromide | |
CAS RN |
69712-10-3 | |
Record name | 4-(2-Bromoethyl)piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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